molecular formula C23H23N5O3 B2470543 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 1448030-42-9

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2470543
CAS No.: 1448030-42-9
M. Wt: 417.469
InChI Key: VTNFAONZSMTLGH-UHFFFAOYSA-N
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Description

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a chemical compound for research and development. The structure of this molecule, which features indole, pyridazinone, and urea functional groups, suggests potential for investigating protein-protein interactions or enzymatic activity. Researchers are exploring the utility of this compound in various biochemical and pharmacological applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-22-11-10-21(27-15-12-18-6-4-5-9-20(18)27)26-28(22)16-13-24-23(30)25-14-17-31-19-7-2-1-3-8-19/h1-12,15H,13-14,16-17H2,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNFAONZSMTLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O3C_{21}H_{23}N_{5}O_{3}, with a molecular weight of approximately 377.45 g/mol. The structure features an indole moiety linked to a pyridazine ring, which is further substituted with phenoxyethyl and urea groups. This unique arrangement is believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC21H23N5O3C_{21}H_{23}N_{5}O_{3}
Molecular Weight377.45 g/mol
CAS Number1797966-13-2

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Mechanism of Action:

  • Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways has been confirmed through flow cytometry and caspase activity assays.
  • Tubulin Targeting : Similar compounds have been reported to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.

Case Studies

  • Study on Indole Derivatives :
    • A study evaluated the cytotoxic effects of various indole derivatives on MCF-7 and HeLa cells. Results indicated that certain derivatives exhibited IC50 values as low as 0.37 µM, significantly more potent than standard treatments like sorafenib .
    • The study concluded that these compounds could serve as promising candidates for further development in anticancer therapies.
  • Mechanistic Insights :
    • Computational docking studies have illustrated potential binding conformations of the compound within the colchicine binding site of tubulin, suggesting a mechanism similar to that of known microtubule inhibitors .

Synthesis Pathways

The synthesis of This compound typically involves multi-step reactions starting from readily available indole and pyridazine derivatives. Key steps include:

  • Formation of the pyridazine ring.
  • Coupling with the indole moiety.
  • Final derivatization with phenoxyethyl and urea functionalities.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name/ID Core Structure Substituents Functional Groups Present
Target Compound Pyridazinone Indole, phenoxyethyl, urea Urea, ether, aromatic indole
5-Chloro-6-phenylpyridazin-3(2H)-one (3a-3h) Pyridazinone Chloro, phenyl, alkyl/aryl groups Halogen, ketone
Benzyloxy-pyridazine derivatives (5a-c) Pyridazinone Benzyloxy, sulfonamide Ether, sulfonamide
EP 3 785 714 A1 derivative Pyridazinone/pyrimidine Difluoromethyl, chloro, cyano, phosphate Phosphate ester, nitrile, halogens

Key Observations :

  • The target compound uniquely combines indole and urea groups, which are absent in other analogs. These groups likely enhance target selectivity and pharmacokinetic properties compared to simpler halogenated derivatives (e.g., 3a-3h) .
  • Unlike benzyloxy derivatives (5a-c) , the phenoxyethyl group in the target compound may reduce steric hindrance, improving membrane permeability.
  • The absence of phosphate or sulfonamide groups (seen in ) suggests the target compound prioritizes neutral solubility over ionic interactions.

Physicochemical and Pharmacological Implications

While biological data for the target compound are lacking, trends from analogs suggest:

  • Solubility: The urea and phenoxyethyl groups may improve water solubility compared to purely hydrophobic analogs like 3a-3h .
  • Target Selectivity : The indole moiety could confer selectivity toward serotonin receptors or kinase domains, a feature absent in sulfonamide or phosphate-containing analogs .

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